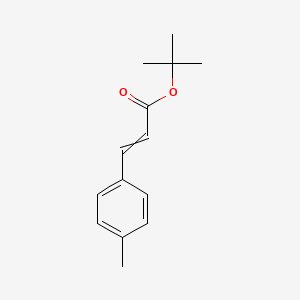
tert-Butyl 3-(4-methylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(4-methylphenyl)prop-2-enoate: is an organic compound with the molecular formula C14H18O2. It is an ester derived from the reaction of tert-butyl alcohol and 3-(4-methylphenyl)prop-2-enoic acid. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-methylphenyl)prop-2-enoate typically involves the esterification of 3-(4-methylphenyl)prop-2-enoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-methylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(4-methylphenyl)prop-2-enoic acid or 3-(4-methylphenyl)propan-2-one.
Reduction: Formation of 3-(4-methylphenyl)propan-2-ol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Chemistry: tert-Butyl 3-(4-methylphenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be used in the study of enzyme-catalyzed reactions involving ester substrates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzymatic reactions, the ester may act as a substrate that undergoes hydrolysis to produce the corresponding acid and alcohol. The molecular pathways involved in these reactions include nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of tetrahedral intermediates and subsequent cleavage of the ester bond.
Comparison with Similar Compounds
- tert-Butyl 3-(4-methoxyphenyl)prop-2-enoate
- tert-Butyl 3-(4-chlorophenyl)prop-2-enoate
- tert-Butyl 3-(4-nitrophenyl)prop-2-enoate
Comparison: tert-Butyl 3-(4-methylphenyl)prop-2-enoate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and physical properties. Compared to its analogs with different substituents on the phenyl ring, the methyl group may enhance the compound’s hydrophobicity and affect its interaction with biological targets.
Properties
CAS No. |
125951-00-0 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
tert-butyl 3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-11-5-7-12(8-6-11)9-10-13(15)16-14(2,3)4/h5-10H,1-4H3 |
InChI Key |
KAXIRRRLKRGHRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


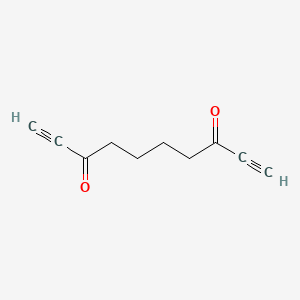
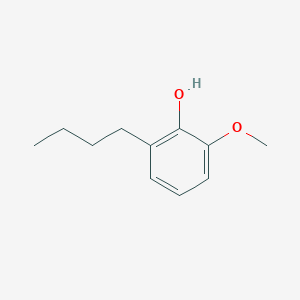
![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)

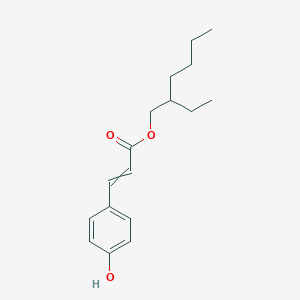
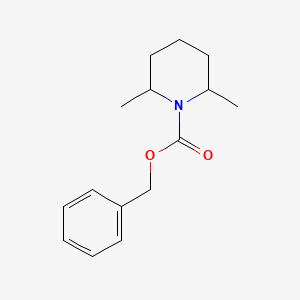
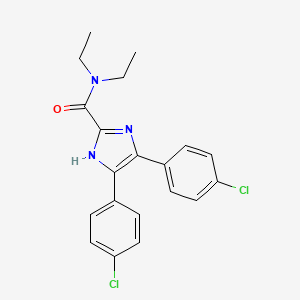

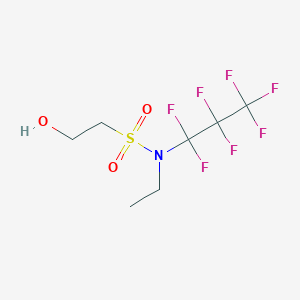
![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
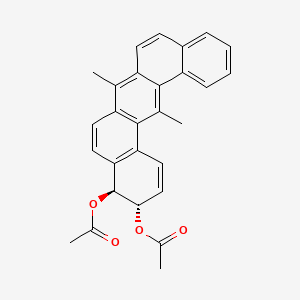
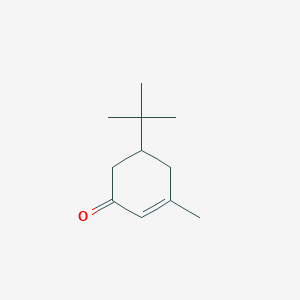
![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
![Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene](/img/structure/B14290919.png)
